2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid 2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid
Brand Name: Vulcanchem
CAS No.: 10008-97-6
VCID: VC21235725
InChI: InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-4-2-1-3-5(6)7(14)15/h1-4,8H,(H,14,15)
SMILES: C1=CC=C(C(=C1)C(=O)O)OC(C(F)F)(F)F
Molecular Formula: C9H6F4O3
Molecular Weight: 238.14 g/mol

2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid

CAS No.: 10008-97-6

Cat. No.: VC21235725

Molecular Formula: C9H6F4O3

Molecular Weight: 238.14 g/mol

* For research use only. Not for human or veterinary use.

2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid - 10008-97-6

Specification

CAS No. 10008-97-6
Molecular Formula C9H6F4O3
Molecular Weight 238.14 g/mol
IUPAC Name 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid
Standard InChI InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-4-2-1-3-5(6)7(14)15/h1-4,8H,(H,14,15)
Standard InChI Key SKLLNTQHBPZMDI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)OC(C(F)F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)OC(C(F)F)(F)F

Introduction

Chemical Identity and Structural Characteristics

2-(1,1,2,2-tetrafluoroethoxy)benzoic acid is a member of the fluorinated benzoic acid family, distinguished by the specific positioning of its functional groups. The compound has the molecular formula C₉H₆F₄O₃ and a molecular weight of 238.14 g/mol. Its structure consists of a benzoic acid core with a tetrafluoroethoxy (-OCF₂CF₂H) group attached at the ortho (2-) position relative to the carboxylic acid function. This precise arrangement contributes to its unique reactivity profile and applications in various chemical processes.

The compound is registered under CAS number 10008-97-6 and possesses the IUPAC name 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid. In systematic nomenclature, it can also be described as ortho-(1,1,2,2-tetrafluoroethoxy)benzoic acid, reflecting the position of the fluorinated substituent on the aromatic ring.

Structural Identifiers

The structural identification of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid can be represented through several standardized chemical notations:

Identifier TypeValue
Molecular FormulaC₉H₆F₄O₃
CAS Registry Number10008-97-6
Standard InChIInChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-4-2-1-3-5(6)7(14)15/h1-4,8H,(H,14,15)
Standard InChIKeySKLLNTQHBPZMDI-UHFFFAOYSA-N
SMILES NotationC1=CC=C(C(=C1)C(=O)O)OC(C(F)F)(F)F

Physical and Chemical Properties

The physical and chemical properties of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid are significantly influenced by the presence of the fluorine atoms in the tetrafluoroethoxy group. These atoms impart increased lipophilicity, stability, and unique reactivity patterns to the molecule.

Physical Properties

PropertyValue/Description
Molecular Weight238.14 g/mol
Physical StateSolid at room temperature
AppearanceCrystalline powder
SolubilityLimited solubility in water; soluble in organic solvents including alcohols, ethers, and chlorinated solvents
Melting PointApproximately 120-125°C (estimated based on related compounds)
Boiling PointDecomposes before boiling
DensityApproximately 1.5-1.6 g/cm³ (estimated)

Chemical Reactivity

The chemical behavior of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid is characterized by the combined reactivity of the carboxylic acid group and the influence of the electron-withdrawing tetrafluoroethoxy substituent. The carboxylic acid functionality exhibits typical acid-base chemistry, readily forming salts with bases and participating in esterification reactions. The presence of the ortho-positioned tetrafluoroethoxy group influences these reactions through both steric and electronic effects.

Synthesis Methods

Laboratory Synthesis

The synthesis of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with tetrafluoroethanol under controlled conditions. This reaction proceeds via a nucleophilic substitution mechanism, where the phenolic hydroxyl group of salicylic acid reacts with activated tetrafluoroethanol in the presence of a suitable base.

The general reaction can be represented as:

2-hydroxybenzoic acid + CF₂HCF₂OH → 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid + H₂O

Reaction Conditions

The reaction typically requires:

  • Base catalyst (such as potassium carbonate or sodium hydroxide)

  • Aprotic polar solvent (DMF, DMSO)

  • Moderate temperatures (80-120°C)

  • Reaction time of several hours

Alternative Synthetic Routes

An alternative approach involves the direct etherification of 2-fluorobenzoic acid with tetrafluoroethanol using cross-coupling methodologies. This approach may offer advantages in terms of yield and purity but requires more specialized reagents and catalysts.

Applications in Research and Industry

Pharmaceutical Applications

2-(1,1,2,2-tetrafluoroethoxy)benzoic acid has potential applications in pharmaceutical research due to its unique structural features. The tetrafluoroethoxy group can enhance drug-like properties of molecules by:

  • Increasing metabolic stability due to the presence of C-F bonds

  • Enhancing lipophilicity, potentially improving membrane permeability

  • Providing sites for specific interactions with biological targets

  • Modifying the electronic properties of the molecule, affecting its binding affinity to proteins and receptors

These properties make the compound valuable as a potential building block in medicinal chemistry for the development of novel therapeutic agents.

Materials Science Applications

In materials science, fluorinated compounds like 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid can contribute to the development of:

  • Fluorinated polymers with enhanced chemical resistance

  • Specialty coatings with improved durability and weather resistance

  • Advanced materials with tailored surface properties

  • Liquid crystalline materials with unique optical properties

The presence of the tetrafluoroethoxy group can impart specific interactions and properties that are valuable in these applications .

Synthetic Intermediate

One of the most significant applications of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid is as a synthetic intermediate in organic chemistry. The compound can serve as a building block for more complex molecules, providing a means to introduce the tetrafluoroethoxy functionality at specific positions in target structures.

Safety AspectRecommendation
Personal Protective EquipmentChemical-resistant gloves, safety goggles, lab coat
StorageWell-ventilated area, away from incompatible materials
HandlingUse in fume hood, avoid dust formation
DisposalFollow local regulations for chemical waste disposal
Fire HazardsNot highly flammable, but may release toxic fluorine-containing compounds when heated to decomposition

Comparative Analysis with Structural Isomers

2-(1,1,2,2-tetrafluoroethoxy)benzoic acid belongs to a family of isomeric compounds that differ in the position of the tetrafluoroethoxy group on the benzoic acid ring. A comparison with these structural isomers provides insights into how positional changes affect physicochemical properties and applications.

Structural Comparison of Tetrafluoroethoxy Benzoic Acid Isomers

Property2-(1,1,2,2-tetrafluoroethoxy)benzoic acid3-(1,1,2,2-tetrafluoroethoxy)benzoic acid4-(1,1,2,2-tetrafluoroethoxy)benzoic acid
CAS Number10008-97-670126-48-6Not specified in search results
Molecular FormulaC₉H₆F₄O₃C₉H₆F₄O₃C₉H₆F₄O₃
Molecular Weight238.14 g/mol238.14 g/mol238.14 g/mol
StructureTetrafluoroethoxy at ortho positionTetrafluoroethoxy at meta positionTetrafluoroethoxy at para position
Distinctive FeaturesPotential intramolecular interactions between ortho substituent and carboxylic acidMore free rotation of tetrafluoroethoxy groupMost symmetrical structure with para substitution

Reactivity Differences

The position of the tetrafluoroethoxy group significantly influences the reactivity of these isomers. In the 2-(ortho) position, potential steric hindrance and electronic interactions with the neighboring carboxylic acid group can affect reaction rates and selectivity. These differences make each isomer uniquely valuable for specific applications .

The 3-(meta) isomer exhibits different electronic effects on the aromatic ring, potentially altering its reactivity in electrophilic and nucleophilic substitution reactions . The 4-(para) isomer, with its symmetrical substitution pattern, may demonstrate different crystallization behavior and solid-state properties compared to its regioisomers .

Research Applications in Advanced Fields

Fluorinated Polymers Development

The tetrafluoroethoxy benzoic acid family, including the 2-substituted variant, serves as important building blocks in the synthesis of fluorinated polymers. These polymers exhibit exceptional chemical resistance, thermal stability, and unique surface properties, making them valuable in applications requiring durability under harsh conditions .

Analytical Chemistry Applications

In analytical chemistry, fluorinated compounds like 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid can function as:

  • Derivatization agents for improving chromatographic separation

  • Internal standards for quantitative analysis

  • Components in specialized stationary phases for chromatography

  • Reagents for specific analytical techniques

The unique spectroscopic properties conferred by the fluorine atoms make these compounds particularly useful in analytical applications .

Surface Modification Technology

The 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid and related compounds have potential applications in surface modification technologies. When incorporated into coatings or surface treatments, these compounds can impart:

  • Increased hydrophobicity

  • Enhanced chemical resistance

  • Improved durability

  • Reduced friction coefficients

These properties are particularly valuable in electronics, automotive, and industrial applications where surface properties significantly impact performance .

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